molecular formula C16H17N5O2S B2739100 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide CAS No. 877639-26-4

2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide

Número de catálogo: B2739100
Número CAS: 877639-26-4
Peso molecular: 343.41
Clave InChI: LEKNKVLIWDJZMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide is a novel derivative of the [1,2,4]triazole family, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a therapeutic agent in various disorders. This article reviews the biological activity of this compound based on available literature, focusing on its antitumor properties and mechanism of action.

Chemical Structure

The compound is characterized by a triazole ring fused with a pyrimidine moiety and features a thioether linkage and an N-phenethylacetamide substituent. This unique structure contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated a series of triazolo derivatives against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The compound 22i , closely related to our target compound, exhibited IC50 values of 0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa cells . This suggests a strong potential for our compound in inhibiting tumor growth.
  • Mechanism of Action :
    • The mechanism involves the inhibition of c-Met kinase, which is crucial for cell proliferation and survival in many cancers. The compound's ability to induce apoptosis was confirmed through flow cytometry assays using Annexin V-FITC/PI staining methods .
  • Comparative Antitumor Activity :
    • In vitro studies showed that compounds derived from [1,2,4]triazoles had varying degrees of effectiveness against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cells. The IC50 values ranged significantly depending on the structural modifications .
CompoundCell LineIC50 (µM)
22iA5490.83
22iMCF-70.15
22iHeLa2.85
47fHCT-1166.2
47eT47D43.4

Additional Biological Activities

Beyond anticancer properties, derivatives of triazoles have been investigated for other biological activities:

  • Antimicrobial Activity :
    • Some triazole-thione compounds have shown promising antimicrobial properties against various bacterial strains . This broadens the therapeutic applications of these compounds beyond oncology.
  • Neurokinin Receptor Antagonism :
    • Certain derivatives have been identified as selective antagonists to the neurokinin-3 receptor (NK-3), indicating potential use in treating CNS disorders .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolo-pyrimidine core linked to a phenethylacetamide moiety. Its synthesis typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization to introduce the phenethylacetamide group.

Synthesis Overview

  • Formation of Triazolo-Pyrimidine Core : Initial reactions involve cyclization processes that construct the triazole and pyrimidine rings.
  • Thioether Formation : The introduction of sulfur atoms into the structure is achieved through thioether formation reactions.
  • Acetamide Coupling : The final step involves coupling with phenethylamine derivatives to form the desired acetamide.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The mechanism appears to involve disruption of microbial cell walls and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against several cancer cell lines (e.g., HCT-116 and MCF-7) showed promising results with IC50 values indicating significant cytotoxicity. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a potential candidate for treating inflammatory diseases, warranting further investigation into its efficacy in vivo.

Case Study 1: Antimicrobial Screening

A series of synthesized derivatives were tested for their antimicrobial efficacy using disk diffusion assays. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antibacterial potency.

Case Study 2: Cytotoxicity Evaluation

A comprehensive study assessed the cytotoxic effects of various derivatives on multiple cancer cell lines using the MTT assay. Results highlighted that specific modifications improved anticancer activity significantly, making these derivatives candidates for further development into chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiol-containing triazolopyrimidine precursors and phenethylacetamide derivatives. For example, refluxing 1,2,4-triazole-5-thiol derivatives with maleimides in glacial acetic acid (as described for analogous triazolopyrimidines) yields thioether-linked products . Optimization may require adjusting stoichiometry, solvent polarity, and reaction duration. Post-synthesis purification via recrystallization (e.g., using ethanol or methanol) is critical to isolate the target compound .

Q. How can structural characterization of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the presence of the phenethyl group, methyl substituents, and thioether linkage.
  • X-ray crystallography (if single crystals are obtainable) to resolve spatial configurations, as demonstrated for structurally related thiazolo[3,2-a]pyrimidines .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Preliminary solubility can be assessed in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at physiological pH. Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess thermal degradation.
  • HPLC monitoring under accelerated conditions (e.g., 40°C, 75% humidity) to detect hydrolysis or oxidation of the thioether bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with variations in the triazolopyrimidine core (e.g., substituting methyl with ethyl or halogens) to assess steric/electronic effects .
  • Thioether linker replacement : Compare bioactivity of thioether-linked derivatives with ether or amine-linked analogs.
  • In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell viability screens (e.g., cancer cell lines) to quantify potency. Normalize results against control compounds with known SAR profiles .

Q. What strategies resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Impurity profiles : Validate compound purity (>95%) via HPLC and elemental analysis .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive/negative controls.
  • Cellular context : Test in multiple cell lines or primary cells to account for tissue-specific effects .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases) and off-targets (e.g., cytochrome P450 enzymes).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with favorable binding kinetics .
  • ADMET prediction : Apply tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What analytical techniques are suitable for detecting degradation products during long-term storage?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • FT-IR spectroscopy : Monitor changes in functional groups (e.g., thioether oxidation to sulfoxide).
  • Stability-indicating assays : Develop validated HPLC methods with forced degradation (e.g., exposure to H₂O₂ for oxidative stress) .

Propiedades

IUPAC Name

2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-11-9-13(22)18-15-19-20-16(21(11)15)24-10-14(23)17-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,17,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKNKVLIWDJZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.